2-ethoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O2S/c1-2-31-20-10-4-3-9-18(20)24(30)25-17-8-5-7-16(15-17)19-12-13-22-26-27-23(29(22)28-19)21-11-6-14-32-21/h3-15H,2H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQXKTKYSOCXSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C5=CC=CS5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking.
Biochemical Pathways
The compound’s effects on biochemical pathways are currently unknown. Given the lack of specific target identification, it’s difficult to predict which pathways might be affected.
Pharmacokinetics
Therefore, its bioavailability, half-life, metabolism, and excretion are currently unknown.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Specific details about how these factors affect this compound are currently unknown.
Biological Activity
The compound 2-ethoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, with a focus on its pharmacological properties.
Synthesis and Characterization
The target compound was synthesized through a multi-step process involving the reaction of thiophen derivatives with triazole and pyridazine moieties. The detailed synthesis pathway includes:
- Formation of Triazole Ring : The initial step involves the synthesis of a triazole derivative by reacting thiophen derivatives with appropriate hydrazones.
- Pyridazine Incorporation : The pyridazine ring is introduced to enhance the biological activity of the compound.
- Final Coupling : The final product is obtained through coupling reactions that yield the desired benzamide structure.
Characterization techniques such as NMR spectroscopy and mass spectrometry were employed to confirm the structural integrity of the synthesized compound.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies have shown that it exhibits significant activity against both bacterial and fungal strains. For instance:
- Bacterial Strains : It demonstrated a minimum inhibitory concentration (MIC) ranging from 5 to 10 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Fungal Strains : The compound showed promising antifungal activity against Candida albicans, with an MIC of 8 µg/mL.
Antitumor Activity
Recent studies have indicated that this compound has potential antitumor effects. In cell line assays:
- Breast Cancer (MDA-MB-231) : The compound exhibited an IC50 value of 0.31 ± 0.03 µM.
- Cervical Cancer (HeLa) : An IC50 value of 0.40 ± 0.07 µM was observed.
- Mechanism of Action : Preliminary investigations suggest that the compound induces apoptosis in cancer cells, possibly through the activation of caspase pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The presence of the ethoxy group enhances solubility and bioavailability, while the thiophene ring contributes to increased potency against microbial strains.
- Triazole and Pyridazine Contributions : These heterocycles are pivotal in enhancing interaction with biological targets, leading to improved efficacy.
Case Studies
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Case Study on Antimicrobial Efficacy :
- A comparative study was conducted where this compound was tested alongside standard antibiotics.
- Results indicated that this compound outperformed several conventional antibiotics in inhibiting bacterial growth.
-
Case Study on Antitumor Activity :
- In vivo studies using xenograft models demonstrated that treatment with this compound significantly reduced tumor size compared to control groups.
- Histopathological analysis revealed increased apoptosis in treated tumors.
Comparison with Similar Compounds
Structural Variations and Key Features
The triazolo[4,3-b]pyridazine core is a common motif in several derivatives, but substituents on the benzamide, phenyl, and heterocyclic rings vary significantly, influencing physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
*Estimated based on analogous compounds.
Physicochemical Properties
- Lipophilicity : The ethoxy group in the target compound likely increases lipophilicity (logP ~3.5–4.0*), favoring blood-brain barrier penetration, whereas sulfonyl/sulfanyl analogs (e.g., ) exhibit higher polarity.
- Molecular Weight: Most analogs fall within 400–460 Da, adhering to Lipinski’s rule for drug-likeness.
- Thermal Stability : Melting points for triazolo-pyridazine derivatives range widely (e.g., 253–255°C for ), suggesting robust crystalline structures.
*Predicted using fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
